
Sepiumol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sepiumol A is a natural product that has garnered attention in the field of life sciences researchThe compound is cataloged under the number TN6295 and has the CAS number 2411999-52-3 .
Vorbereitungsmethoden
The preparation of Sepiumol A involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing similar natural products often include:
Extraction from natural sources: This involves isolating the compound from plants or other biological materials using solvents and purification techniques.
Chemical synthesis: This method involves constructing the compound through a series of chemical reactions, often starting from simpler organic molecules.
Industrial production methods for such compounds typically involve scaling up these laboratory techniques to produce larger quantities while maintaining purity and consistency.
Analyse Chemischer Reaktionen
Sepiumol A, like many natural products, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sepiumol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive compound.
Medicine: There is interest in exploring this compound for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism by which Sepiumol A exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often act by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Altering gene expression: This can affect the production of proteins and other molecules within cells.
Interacting with cellular membranes: This can influence cell signaling and transport processes
Vergleich Mit ähnlichen Verbindungen
Sepiumol A can be compared to other natural products with similar structures and properties. Some of these compounds include:
Gliricidia sepium: Known for its applications in agroforestry and soil fertility enhancement.
Azadirachta indica (Neem): Used for its insecticidal and medicinal properties.
Moringa oleifera: Known for its nutritional and medicinal benefits.
What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H24O7 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |
InChI-Schlüssel |
ISIUBTXAUJTCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


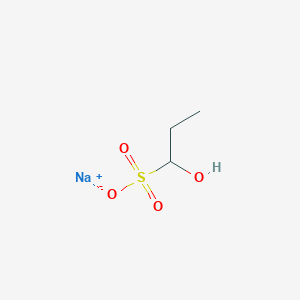



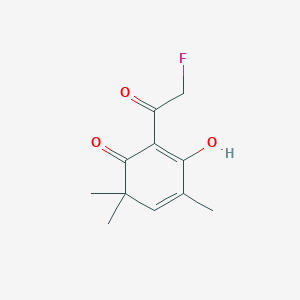
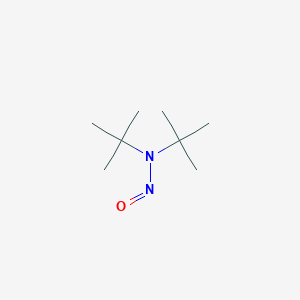


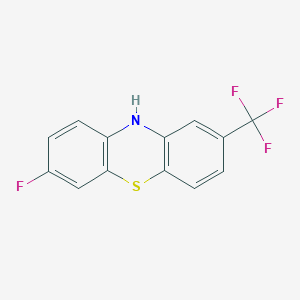
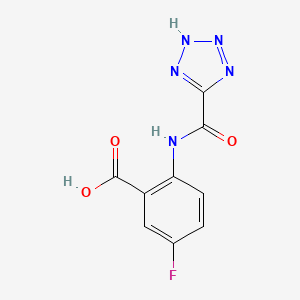
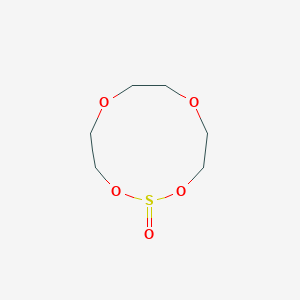
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
